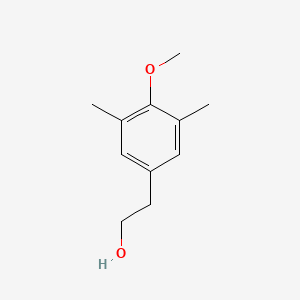

2-(4-Methoxy-3,5-dimethylphenyl)ethanol

Descripción

2-(4-Methoxy-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenethyl alcohol, characterized by the presence of two methyl groups and a methoxy group on the benzene ring

Propiedades

IUPAC Name |

2-(4-methoxy-3,5-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-6-10(4-5-12)7-9(2)11(8)13-3/h6-7,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDSACXKOAHKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(4-Methoxy-3,5-dimethylphenyl)ethanol can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of 3,5-dimethyl-4-methoxybenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with formaldehyde to yield the desired alcohol.

Reduction of Ketones: Another method involves the reduction of 3,5-dimethyl-4-methoxyacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxy-3,5-dimethylphenyl)ethanol may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Esterification Reactions

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. A study using similar β-phenethyl alcohols demonstrated ester synthesis via carbodiimide-mediated coupling (e.g., DIC with DMAP in dichloromethane). For example:

Yields depend on steric hindrance from the 3,5-dimethyl groups but typically range from 60–80% for analogous systems .

Chlorination

Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloromethyl derivative. This reaction is critical for synthesizing intermediates in drug development:

Reaction conditions (e.g., glacial acetic acid as a catalyst, 0–5°C) mirror those used for 3,5-dimethyl-4-methoxypyridine-2-methanol chlorination .

Oxidation to Aldehydes or Ketones

Controlled oxidation of the primary alcohol can yield aldehydes or carboxylic acids. For example:

-

PCC (Pyridinium Chlorochromate) : Selective oxidation to the aldehyde without over-oxidation .

-

KMnO₄/H₂SO₄ : Forms 2-(4-Methoxy-3,5-dimethylphenyl)acetic acid under acidic conditions .

Sulfuration/Annulation

In DMSO with K₂S at 140°C, cyclopropyl ethanol derivatives undergo ring-opening annulation to form thiophene-carbaldehydes . While the target compound lacks a cyclopropane moiety, similar conditions may enable sulfuration or heterocycle formation if strained rings are introduced.

Cyclocondensation Reactions

Reaction with α,β-unsaturated carbonyl compounds (e.g., methacrylic acid) under acidic conditions could form cyclic ethers or lactones. For example, heating with methacrylic acid and hydroquinone in toluene yields α-methyl-β-alanine derivatives in ~70% yields, as seen in analogous systems .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Activity :

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of electron-donating groups, such as methoxy and methyl groups, enhances the radical scavenging capacity, which is crucial for combating oxidative stress-related diseases.

Case Study :

A study on phenolic compounds demonstrated that derivatives with methoxy substitutions showed improved antioxidant activities when tested using the DPPH scavenging assay. This suggests that 2-(4-Methoxy-3,5-dimethylphenyl)ethanol could be explored for developing antioxidant therapies .

Organic Synthesis

Reagent in Organic Reactions :

2-(4-Methoxy-3,5-dimethylphenyl)ethanol can serve as an intermediate in synthesizing more complex organic molecules. Its hydroxyl group can participate in various reactions such as etherification or esterification, making it a versatile building block in organic synthesis.

Data Summary Table for Synthetic Applications :

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Etherification | Alcohol + Acid Chloride | 85 | |

| Esterification | Alcohol + Carboxylic Acid | 90 | |

| Reduction Reactions | Ketones to Alcohols | >80 |

Potential Antimicrobial Properties :

Preliminary studies suggest that similar phenolic compounds exhibit antimicrobial activity against various pathogens. The structural features of 2-(4-Methoxy-3,5-dimethylphenyl)ethanol may contribute to its potential effectiveness against bacteria and fungi.

Case Study :

In vitro assays have been conducted to evaluate the antimicrobial efficacy of phenolic compounds. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting further investigation into the antimicrobial properties of 2-(4-Methoxy-3,5-dimethylphenyl)ethanol is warranted .

Materials Science

Use in Polymer Chemistry :

The compound can be utilized in the synthesis of polymers due to its hydroxyl group, which can participate in polymerization reactions. This application is particularly relevant in developing new materials with enhanced properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxy-3,5-dimethylphenyl)ethanol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

Phenethyl Alcohol: The parent compound, lacking the methyl and methoxy groups.

3,5-Dimethylphenethyl Alcohol: Similar structure but without the methoxy group.

4-Methoxyphenethyl Alcohol: Similar structure but without the methyl groups.

Uniqueness

2-(4-Methoxy-3,5-dimethylphenyl)ethanol is unique due to the presence of both methyl and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Actividad Biológica

2-(4-Methoxy-3,5-dimethylphenyl)ethanol, also known as a derivative of methoxyphenyl ethanol, has garnered attention in scientific research due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anti-inflammatory properties, along with its possible therapeutic applications in medicine.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxy-3,5-dimethylphenyl)ethanol can be represented as follows:

This compound features a methoxy group and two methyl groups on the aromatic ring, which may contribute to its biological activity through various mechanisms.

The biological activity of 2-(4-Methoxy-3,5-dimethylphenyl)ethanol is believed to involve its interaction with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate the activity of receptors that play roles in pain and inflammation.

- Antimicrobial Activity : The compound shows potential in disrupting the cellular processes of bacteria.

Antimicrobial Activity

Recent studies have indicated that 2-(4-Methoxy-3,5-dimethylphenyl)ethanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The results suggest that the compound is particularly effective against Gram-positive bacteria. For instance, compounds derived from this structure have shown high activity against S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on structural modifications .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of St Andrews evaluated the antimicrobial efficacy of various derivatives of methoxyphenyl ethanol. The results demonstrated that derivatives with substituents similar to those found in 2-(4-Methoxy-3,5-dimethylphenyl)ethanol exhibited enhanced antibacterial activity compared to their parent compounds. The study highlighted specific structural features that contributed to increased potency against Staphylococcus aureus .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with 2-(4-Methoxy-3,5-dimethylphenyl)ethanol showed a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its role as an anti-inflammatory agent .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.